

2-chloro-N-(2-methylphenyl)acetamide physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	2-chloro-N-(2-methylphenyl)acetamide
Cat. No.:	B1580810

[Get Quote](#)

An In-depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide

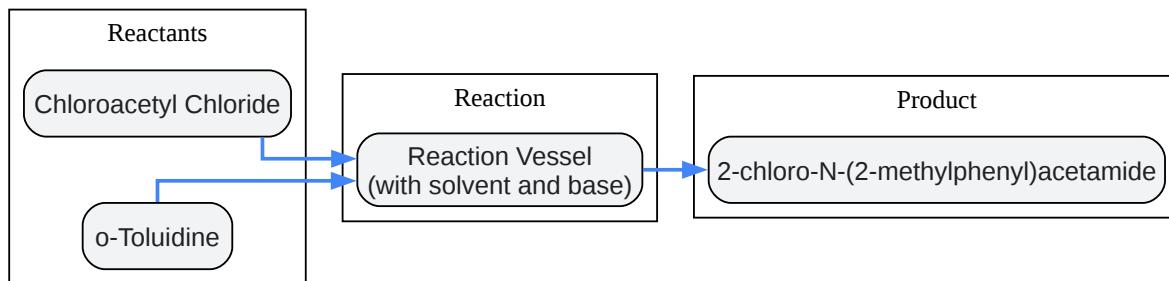
This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of **2-chloro-N-(2-methylphenyl)acetamide**. It is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science who require a detailed understanding of this compound for their work.

Introduction

2-chloro-N-(2-methylphenyl)acetamide is a chloroacetamide derivative that has garnered interest in various scientific domains due to its versatile chemical nature. As a bifunctional molecule, it incorporates a reactive chloroacetyl group and a substituted phenyl ring, making it a valuable intermediate in organic synthesis. Its structural similarity to other biologically active compounds suggests its potential as a scaffold in the development of novel therapeutic agents and other functional materials. This guide aims to provide a thorough understanding of its fundamental properties, synthesis, and potential applications, grounded in established scientific literature and safety data.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its application in research and development. The properties of **2-chloro-N-(2-methylphenyl)acetamide** are summarized in the table below. It is important to note that some variation in reported values exists in the literature, which may be attributable to different experimental conditions or prediction methods.


Property	Value	Source(s)
IUPAC Name	2-chloro-N-(2-methylphenyl)acetamide	[1]
Synonyms	2-Chloro-ortho-acetotoluidide, 2-chloro-N-o-tolyl-acetamide	[2]
CAS Number	37394-93-7	[2][3]
Molecular Formula	C9H10ClNO	[2][3]
Molecular Weight	183.63 g/mol	[2][3]
Appearance	Powder	[2]
Melting Point	117.58 °C (EPI Suite prediction)	[4]
Boiling Point	285.9 °C to 348.62 °C (Predicted)	[4]
Density	1.2 g/cm ³ to 1.222 g/cm ³ (Predicted)	[2][4]
Water Solubility	303.18 mg/L to 590.68 mg/L (Predicted)	[4]
LogP	2.24530	[2]

Synthesis and Reactivity

The primary route for the synthesis of **2-chloro-N-(2-methylphenyl)acetamide** is the acylation of o-toluidine with chloroacetyl chloride.[4] This is a classic example of a Schotten-Baumann reaction, a widely used method for the formation of amides from amines and acid chlorides.

Synthetic Workflow

The synthesis involves the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-chloro-N-(2-methylphenyl)acetamide**.

Step-by-Step Synthetic Protocol

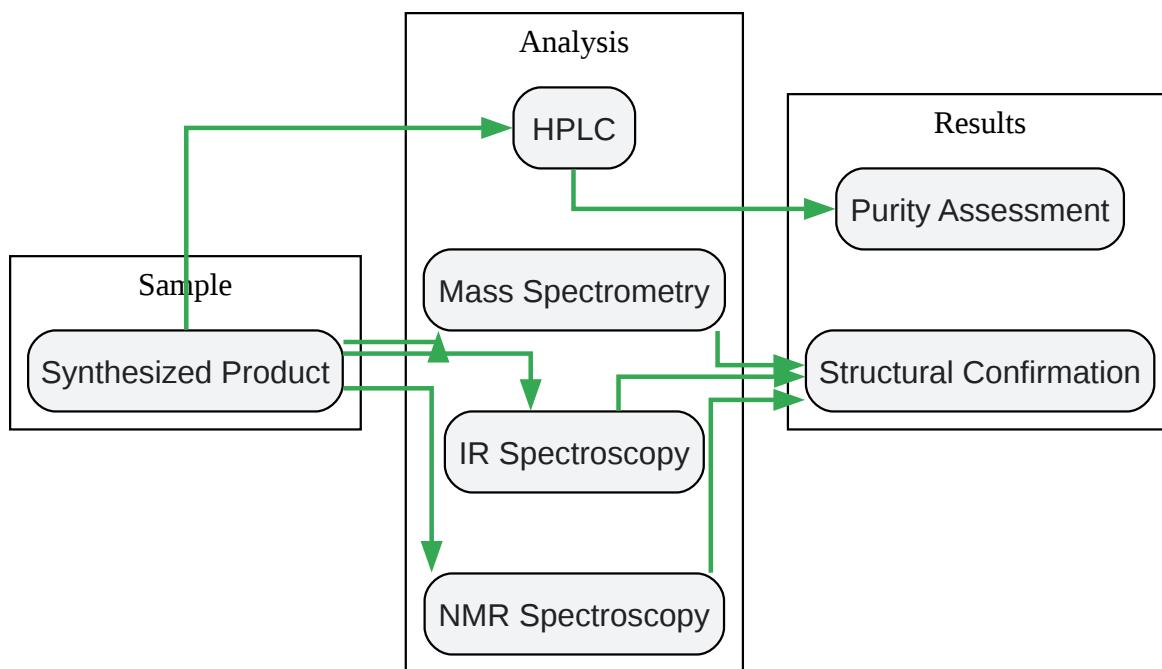
- Preparation: In a well-ventilated fume hood, dissolve o-toluidine in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
- Addition of Acid Chloride: Slowly add chloroacetyl chloride, dissolved in the same solvent, to the dropping funnel and add it dropwise to the stirred amine solution. Maintain the temperature below 10 °C.
- Neutralization: A base (e.g., triethylamine or pyridine) can be added to scavenge the HCl formed during the reaction.
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, wash the reaction mixture with dilute acid, then with a saturated solution of sodium bicarbonate, and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The reactivity of **2-chloro-N-(2-methylphenyl)acetamide** is dictated by the presence of the electrophilic chloroacetyl group and the nucleophilic amide nitrogen. The chlorine atom is a good leaving group, making the α -carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates.^[5]

Analytical Characterization


The identity and purity of synthesized **2-chloro-N-(2-methylphenyl)acetamide** can be confirmed using a variety of analytical techniques.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for structural elucidation. The ^1H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the tolyl group, the methyl protons, the methylene protons adjacent to the chlorine, and the amide proton.
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and C-Cl stretching.
- **Mass Spectrometry (MS):** Mass spectrometry can be used to confirm the molecular weight of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase of acetonitrile and water is commonly used.
- Gas Chromatography (GC): GC can also be employed for purity analysis, particularly if coupled with a mass spectrometer (GC-MS) for definitive identification.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for compound characterization.

Potential Applications

While specific, large-scale applications of **2-chloro-N-(2-methylphenyl)acetamide** are not extensively documented in publicly available literature, its chemical structure suggests several areas of potential utility:

- **Pharmaceutical Synthesis:** As a versatile intermediate, it can be used in the synthesis of more complex molecules with potential biological activity. Chloroacetamide derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory properties.[5][6]
- **Agrochemical Research:** Similar chloroacetamide compounds are utilized as herbicides.[6] The structural features of **2-chloro-N-(2-methylphenyl)acetamide** make it a candidate for investigation in the development of new agrochemicals.
- **Materials Science:** The reactive nature of the molecule allows for its incorporation into polymers or other materials to impart specific functionalities.

Safety and Handling

Based on aggregated GHS information, **2-chloro-N-(2-methylphenyl)acetamide** is considered harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation	P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/ eye protection/ face protection.	
P301 + P317: IF SWALLOWED: Get medical help.	
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P330: Rinse mouth.	
P337 + P317: If eye irritation persists: Get medical help.	
P501: Dispose of contents/ container to an approved waste disposal plant.	

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Conclusion

2-chloro-N-(2-methylphenyl)acetamide is a valuable chemical intermediate with a well-defined set of physicochemical properties and a straightforward synthetic route. Its reactivity makes it a versatile building block for the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. As with any

chemical substance, proper safety precautions are essential when handling this compound. This guide provides a solid foundation for researchers and scientists working with **2-chloro-N-(2-methylphenyl)acetamide**, enabling them to utilize its properties effectively and safely in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Acetamide,2-chloro-N-(2-methylphenyl) | CAS#:37394-93-7 | Chemsoc [chemsoc.com]
- 4. 2-chloro-N-(2-methylphenyl)acetamide (37394-93-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsr.info [ijpsr.info]
- To cite this document: BenchChem. [2-chloro-N-(2-methylphenyl)acetamide physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580810#2-chloro-n-2-methylphenyl-acetamide-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com